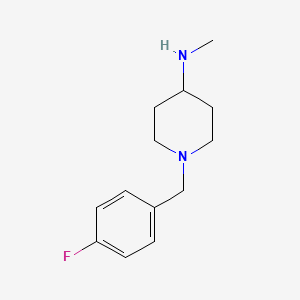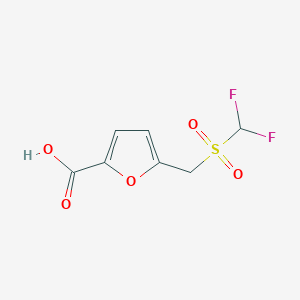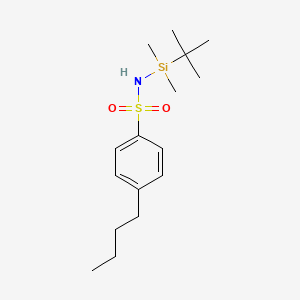
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a tert-butyldimethylsilyl group attached to the sulfonamide nitrogen. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and butylamine.
Formation of N-Butylbenzenesulfonamide: Benzenesulfonyl chloride reacts with butylamine in the presence of a base such as triethylamine to form N-butylbenzenesulfonamide.
Silylation: The N-butylbenzenesulfonamide is then reacted with tert-butyldimethylsilyl chloride in the presence of a base like imidazole to introduce the tert-butyldimethylsilyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The tert-butyldimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alkoxides.
Hydrolysis: Can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Yield various substituted sulfonamides.
Hydrolysis: Produces the corresponding alcohol and the parent sulfonamide.
Applications De Recherche Scientifique
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylbenzenesulfonamide: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered.
N-(tert-Butyldimethylsilyl)benzenesulfonamide: Lacks the butyl group, affecting its reactivity and applications.
Uniqueness
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is unique due to the combination of the butyl and tert-butyldimethylsilyl groups. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both steric protection and reactivity at specific sites.
Propriétés
Formule moléculaire |
C16H29NO2SSi |
|---|---|
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
4-butyl-N-[tert-butyl(dimethyl)silyl]benzenesulfonamide |
InChI |
InChI=1S/C16H29NO2SSi/c1-7-8-9-14-10-12-15(13-11-14)20(18,19)17-21(5,6)16(2,3)4/h10-13,17H,7-9H2,1-6H3 |
Clé InChI |
NWEAHJWULDGPKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


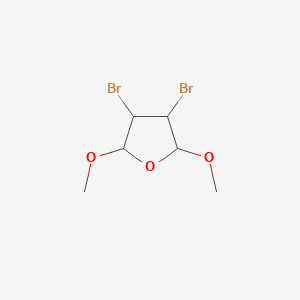
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)



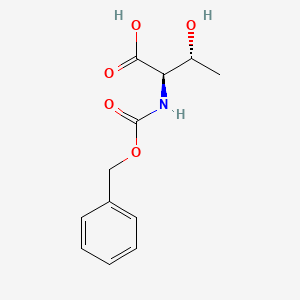

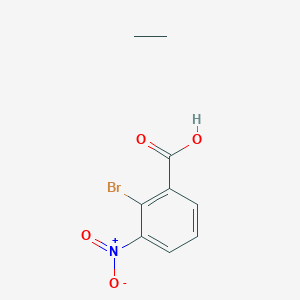
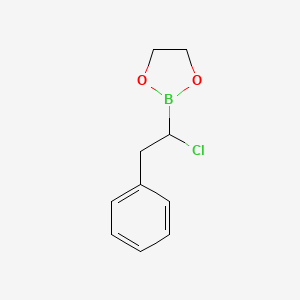
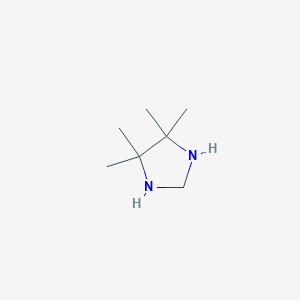
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
